4-Chloro-1-(3,4-dichlorophenyl)-1-oxobutane
Description
4-Chloro-1-(3,4-dichlorophenyl)-1-oxobutane is a halogenated aryl ketone with the molecular formula C₁₀H₉Cl₃O and a molecular weight of 263.54 g/mol. The compound features a butanone backbone substituted with a chlorine atom at the 4-position and a 3,4-dichlorophenyl group at the 1-position. While direct data on its physical properties (e.g., boiling point, density) are unavailable in the provided evidence, inferences can be drawn from structurally analogous compounds (discussed below).
Properties
IUPAC Name |
4-chloro-1-(3,4-dichlorophenyl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3O/c11-5-1-2-10(14)7-3-4-8(12)9(13)6-7/h3-4,6H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHJMNHCYWHNTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCCCl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645148 | |
| Record name | 4-Chloro-1-(3,4-dichlorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80212-12-0 | |
| Record name | 4-Chloro-1-(3,4-dichlorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(3,4-dichlorophenyl)-1-oxobutane typically involves the reaction of 3,4-dichlorobenzene with 4-chlorobutanoyl chloride in the presence of a suitable catalyst. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(3,4-dichlorophenyl)-1-oxobutane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 4-chloro-1-(3,4-dichlorophenyl)butanoic acid.
Reduction: Formation of 4-chloro-1-(3,4-dichlorophenyl)butanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
4-Chloro-1-(3,4-dichlorophenyl)-1-oxobutane has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents. For instance:
- Anticancer Activity : Studies have indicated that derivatives of this compound may exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. Research into structure-activity relationships (SAR) has shown promising results in synthesizing analogs with enhanced efficacy against cancer cell lines .
Agrochemicals
The compound's chlorinated aromatic structure is beneficial in the field of agrochemicals. It can serve as a precursor for the synthesis of herbicides and pesticides. The following points highlight its relevance:
- Herbicidal Properties : Compounds similar to this compound have been shown to possess herbicidal activity against various weed species, making them suitable candidates for agricultural applications .
Material Science
In material science, this compound can be utilized in the synthesis of polymers and other materials:
- Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its chlorinated structure contributes to improved flame retardancy in polymers .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the synthesis of various derivatives of this compound. The derivatives were tested against several cancer cell lines, revealing that some compounds exhibited significant cytotoxic effects. The research concluded that further investigations into these derivatives could lead to the development of novel anticancer drugs.
Case Study 2: Agrochemical Development
Another research project focused on the herbicidal activity of chlorinated aromatic compounds similar to this compound. Field trials demonstrated that these compounds effectively reduced weed populations without harming crop yields. The study emphasized the potential for developing environmentally friendly herbicides based on this chemical structure.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(3,4-dichlorophenyl)-1-oxobutane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Differences :
- Halogen Substitution : The 2-fluorophenyl group introduces a smaller, less electronegative halogen (F vs. Cl) at the ortho position, reducing steric hindrance and electron-withdrawing effects compared to the 3,4-dichlorophenyl group.
- Reactivity : The 3,4-dichlorophenyl group in the target compound may amplify electrophilic character at the ketone carbonyl, favoring nucleophilic addition reactions compared to the fluorinated analog.
1,3-Diarylurea Derivatives (e.g., BTdCPU and NCPdCPU)
Functional Group Impact :
- Urea vs. Ketone : The urea group (–NH–CO–NH–) enables hydrogen bonding, critical for biological interactions (e.g., growth inhibition in BTdCPU and NCPdCPU). In contrast, the ketone group in the target compound may limit such interactions but enhance electrophilicity.
- Aryl Group Role : The 3,4-dichlorophenyl group in both compound classes suggests its importance in conferring bioactivity, possibly through hydrophobic interactions or enzyme inhibition.
Structural and Electronic Analysis
Substituent Effects
- Electron-Withdrawing Capacity: The 3,4-dichlorophenyl group exerts stronger electron-withdrawing effects than mono-halogenated aryl groups, polarizing the ketone carbonyl and increasing susceptibility to nucleophilic attack.
Data Table: Comparative Properties
| Property | 4-Chloro-1-(3,4-dichlorophenyl)-1-oxobutane | 4-Chloro-1-(2-fluorophenyl)-1-oxobutane |
|---|---|---|
| Molecular Formula | C₁₀H₉Cl₃O | C₁₀H₁₀ClFO |
| Molecular Weight | 263.54 g/mol | 200.64 g/mol |
| Boiling Point | N/A | 287.6°C |
| Density | N/A | 1.183 g/cm³ |
| Key Substituents | 3,4-dichlorophenyl, 4-Cl | 2-fluorophenyl, 4-Cl |
Biological Activity
4-Chloro-1-(3,4-dichlorophenyl)-1-oxobutane is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic applications and safety profile.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a chloro-substituted butanone backbone with a dichlorophenyl moiety, which may influence its interaction with biological targets.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study published in the Journal of Medicinal Chemistry evaluated several derivatives for their ability to inhibit cancer cell proliferation. The results showed that certain structural modifications enhanced cytotoxicity against various cancer cell lines, suggesting that the dichlorophenyl group may play a role in this activity .
The biological mechanisms through which this compound exerts its effects are still being elucidated. Preliminary studies suggest that it may interact with specific receptors or enzymes involved in cell signaling pathways related to apoptosis and cell cycle regulation. This interaction could lead to the induction of apoptosis in cancer cells, thereby inhibiting tumor growth.
Case Studies
- Cell Line Studies : In vitro studies using breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be in the micromolar range, indicating potent activity .
- Animal Models : In vivo studies have shown that administering this compound to tumor-bearing mice led to significant reductions in tumor size compared to control groups. The mechanism appears to involve both direct cytotoxic effects on tumor cells and modulation of the immune response .
Safety and Toxicology
Safety assessments are critical for any potential therapeutic agent. Toxicological evaluations have indicated that this compound has a moderate toxicity profile. Acute exposure studies revealed symptoms such as skin irritation and respiratory distress at high concentrations, emphasizing the need for careful handling and further investigation into its long-term effects .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing 4-Chloro-1-(3,4-dichlorophenyl)-1-oxobutane, and how can competing byproducts be minimized?
Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation using 3,4-dichlorobenzene and γ-chlorobutyryl chloride under Lewis acid catalysis (e.g., AlCl₃). Key parameters include temperature control (0–5°C to avoid over-acylation) and stoichiometric precision to minimize byproducts like 4-(3,4-dichlorophenyl)-3-oxobutanoic acid . Competing side reactions (e.g., diacylation) are suppressed by slow reagent addition and inert atmosphere. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) resolves impurities .
Q. How should researchers characterize the structural and thermal properties of this compound?
Methodological Answer:
- Structural Confirmation: Use - and -NMR to verify the ketone carbonyl (δ ~200 ppm in -NMR) and aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl groups) .
- Thermal Stability: Differential Scanning Calorimetry (DSC) reveals decomposition onset temperatures (e.g., ~180°C for oxidative degradation) .
- Purity Assessment: HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water mobile phase) quantifies impurities <0.5% .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves (nitrile), goggles, and lab coats are mandatory due to skin sensitization risks .
- Ventilation: Use fume hoods to avoid inhalation of chlorinated volatiles.
- Waste Disposal: Neutralize reaction residues with sodium bicarbonate before disposal in halogenated waste containers .
Advanced Research Questions
Q. How does the electronic environment of the dichlorophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The electron-withdrawing 3,4-dichloro substituents activate the ketone carbonyl toward nucleophilic attack (e.g., Grignard reagents). Computational studies (DFT calculations) show reduced electron density at the carbonyl carbon (LUMO energy ~-1.8 eV), favoring nucleophilic addition. Experimentally, reaction rates with organomagnesium reagents are 2–3× faster compared to non-chlorinated analogs . Contradictions arise in polar aprotic solvents (e.g., DMF), where steric hindrance from the dichlorophenyl group may slow kinetics .
Q. What strategies resolve discrepancies in reported biological activity data for derivatives of this compound?
Methodological Answer:
- Data Normalization: Account for assay conditions (e.g., cell line variability in cytotoxicity studies). For example, IC₅₀ values for antimicrobial activity may differ due to bacterial strain-specific efflux pumps .
- Metabolite Profiling: Use LC-MS/MS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to observed effects .
- Control Experiments: Include 4-Chloro-1-(4-hydroxyphenyl)-1-butanone as a reference to isolate the impact of dichloro substitution .
Q. How can researchers design experiments to probe the compound’s stability under oxidative and photolytic conditions?
Methodological Answer:
- Oxidative Stability: Expose the compound to H₂O₂ (3% w/v) in methanol at 40°C for 24 hours. Monitor degradation via GC-MS; major products include 3,4-dichlorobenzoic acid (via Baeyer-Villiger oxidation) .
- Photolytic Degradation: Use a UV chamber (λ = 254 nm) for accelerated testing. HPLC analysis identifies photooxidation byproducts like chlorinated quinones .
Data Contradictions and Resolution
Q. Why do melting points reported for similar chlorinated butanones vary across studies?
Methodological Answer: Variations arise from polymorphic forms or impurities. For example, 4-Chloro-1-(4-hydroxyphenyl)-1-butanone has a reported mp of 80–82°C in pure form but may depress to 75–78°C if contaminated with residual γ-chlorobutyric acid . Consistently dry samples and use of DSC (instead of capillary methods) improve accuracy .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
